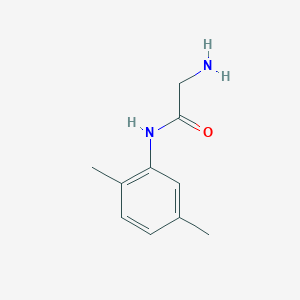

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Chemical Biology

The acetamide scaffold is a fundamental structural motif in a vast range of biologically active molecules, demonstrating its importance in chemical biology and drug discovery. nih.gov Derivatives of acetamide have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, anti-cancer, and antimicrobial effects. nih.gov For instance, numerous acetamide derivatives have been developed as potent inhibitors of the cyclooxygenase-II (COX-II) enzyme, which is a key target in the treatment of inflammation and pain. archivepp.comresearchgate.netarchivepp.com

The versatility of the acetamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity and properties. This adaptability has led to the discovery of acetamide derivatives with diverse mechanisms of action. Recent research has identified N-substituted acetamide derivatives as promising antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gout. nih.gov Furthermore, other substituted acetamide compounds have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an important therapeutic target in the management of Alzheimer's disease. researchgate.net The ability of the acetamide core to be readily incorporated into more complex structures, including bicyclic peptide scaffolds, further underscores its utility in creating novel chemical entities with enhanced stability and bioactivity. nih.gov

Overview of Amine and Dimethylphenyl Substituents in Acetamide Derivatives

The chemical and biological properties of acetamide derivatives are significantly influenced by the nature of the substituents on both the acetyl and the amine groups. The strategic placement of different functional groups can alter a molecule's lipophilicity, steric profile, and electronic characteristics, which in turn affects its interaction with biological targets. archivepp.com

The introduction of an amine substituent can have a profound impact on a molecule's properties. The nitrogen atom in an acetamide moiety can act as a hydrogen bond donor, which is a critical interaction for the binding of drugs to their protein targets. archivepp.comresearchgate.net The basicity of the amine can also be modulated, influencing the compound's solubility and pharmacokinetic profile. For example, studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides have shown that substitutions on the amine nitrogen can significantly alter the apparent lipophilicity of the compounds. nih.gov The chemoselective acetylation of aminophenols is a common strategy to produce intermediates for pharmaceuticals, demonstrating the synthetic utility of managing amine and amide functionalities within the same molecule. acs.org

The dimethylphenyl substituent also plays a crucial role in modifying the characteristics of acetamide derivatives. The presence and position of the two methyl groups on the phenyl ring can influence the molecule's conformation and its ability to fit into a binding pocket. nih.gov Research on N-(2,6-dimethylphenyl)acetamide has shown that the methyl groups can affect the dihedral angle between the phenyl ring and the acetamide group, which is a key structural parameter. researchgate.netiucr.org The synthesis of various chloro- and azido-substituted N-(dimethylphenyl)acetamides has been reported in the literature, providing precursors for further chemical exploration and biological testing. iucr.orgnih.gov These studies aim to understand how the substitution pattern on the aromatic ring impacts the solid-state geometry and potential biological activity of these compounds. nih.gov

Scope of Academic Research on 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide and Related Analogues

Direct academic research focusing exclusively on the compound this compound is limited in publicly available literature. However, the scope of its potential investigation can be inferred from studies on closely related analogues. The research on these analogues provides a framework for understanding the potential synthesis, properties, and biological activities of the target compound.

A significant related compound is 2-Chloro-N-(2,5-dimethylphenyl)acetamide , which serves as a direct precursor for the synthesis of more complex molecules. nih.gov In one study, this chloro-acetamide was synthesized by reacting 2,5-dimethylaniline (B45416) with chloroacetyl chloride. nih.gov This intermediate was then used to prepare a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were subsequently evaluated for antidepressant activity. nih.gov This suggests a potential synthetic route to this compound could involve the displacement of the chlorine atom with an amino group or a protected equivalent.

Other related analogues that have been studied include positional isomers of the dimethylphenyl ring and variations on the 2-substituent of the acetamide group. For instance, extensive crystallographic studies have been conducted on N-(2,6-dimethylphenyl) and N-(3,5-dimethylphenyl) acetamide derivatives to explore the effects of substituent positioning on the molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.goviucr.org

The table below summarizes key research findings on analogues related to this compound.

| Compound Name | Research Focus | Key Findings | Reference |

| 2-Chloro-N-(2,5-dimethylphenyl)acetamide | Synthesis of antidepressant agents | Served as a key intermediate in the synthesis of a series of compounds evaluated for antidepressant potential. The final products showed moderate to good activity. | nih.gov |

| 2-Azido-N-(2,6-dimethylphenyl)acetamide | Crystal structure analysis | The asymmetric unit consists of two independent molecules. Hirshfeld surface analysis indicated H···H contacts make the largest contribution to intermolecular interactions. | iucr.org |

| N-(2,6-Dimethylphenyl)acetamide | Structural analysis | The structure is closely related to N-phenylacetamide. Molecules are linked into chains via N—H⋯O hydrogen bonds. | researchgate.net |

| 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide | X-ray crystallography | The molecular structure was determined to explore substituent effects on the conformation of N-aromatic amides. Molecules are linked into chains through N—H⋯O and C—H⋯O hydrogen bonding. | nih.gov |

Based on the research conducted on these analogues, academic investigation into This compound would likely explore its synthesis from the corresponding chloro-acetamide and its potential as a scaffold for developing novel compounds with biological activity, potentially in the area of central nervous system disorders or as an intermediate for other functionalized molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

InChI Key |

PXUJYKIEHWDGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N 2,5 Dimethyl Phenyl Acetamide and Its Analogues

General Strategies for Acetamide (B32628) Synthesis

The formation of the amide bond is a fundamental transformation in organic chemistry. Direct reaction between a carboxylic acid and an amine is typically inefficient as it results in an acid-base reaction to form a stable salt libretexts.org. Therefore, activation of the carboxylic acid is necessary, which is generally achieved through two primary strategies: amidation reactions using coupling agents and nucleophilic substitution reactions using activated carboxylic acid derivatives.

To facilitate the direct coupling of a carboxylic acid and an amine, various reagents are employed to activate the carboxylic acid component. These coupling agents convert the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Common coupling agents include carbodiimides, such as 1-Ethyl-3-(-3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), which are widely used in peptide synthesis and other amidation processes google.com. The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by the attack of the amine to form the amide bond rsc.org. The byproducts of these reagents are typically water-soluble, simplifying purification rsc.org. Another approach involves the use of additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC), which has been shown to be highly effective in synthesizing α-ketoamide derivatives with excellent yield and purity researchgate.net.

Variations on amidation include microwave-assisted synthesis, which can accelerate reaction times, improve yields, and offer a more environmentally friendly approach compared to conventional heating methods researchgate.net.

A more traditional and widely used method for synthesizing acetamides is through nucleophilic acyl substitution. This pathway involves reacting an amine with a more reactive derivative of a carboxylic acid, such as an acyl chloride or an acid anhydride (B1165640) libretexts.orglibretexts.org.

The reaction of an amine with an acyl chloride is a robust method for forming amides libretexts.org. For instance, the synthesis of N-aryl 2-chloroacetamides is commonly achieved by treating a substituted aniline (B41778) with chloroacetyl chloride researchgate.netijpsr.info. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion masterorganicchemistry.com. The Schotten-Baumann reaction is a specific application of this, typically performed with an aqueous base to neutralize the HCl byproduct ijper.org.

Similarly, acid anhydrides react with primary and secondary amines to form amides libretexts.orgpatsnap.com. Acetic anhydride, for example, is frequently used to prepare acetamides from the corresponding amines libretexts.org. The mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of the anhydride, leading to the formation of the amide and a carboxylate leaving group masterorganicchemistry.com.

Synthesis of 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide Precursors

The most direct synthetic route to this compound involves a two-step process starting from 2,5-dimethylaniline (B45416). The key step is the formation of a crucial intermediate, 2-chloro-N-(2,5-dimethylphenyl)acetamide simsonpharma.com.

This precursor is synthesized via a nucleophilic acyl substitution, where 2,5-dimethylaniline is acylated using chloroacetyl chloride . The reaction is often carried out in the presence of a base or in a solvent like glacial acetic acid to trap the hydrogen chloride that is formed nih.gov. The resulting 2-chloro-N-(2,5-dimethylphenyl)acetamide is a stable, crystalline solid nih.gov. Research findings have reported a melting point of 213 °C for this intermediate, with characteristic infrared (IR) absorption bands at 3393 cm⁻¹ (N-H stretch) and 1649 cm⁻¹ (C=O stretch), confirming the secondary amide structure nih.gov.

Once the chloroacetamide precursor is obtained, the final target compound, this compound, can be prepared. This is achieved by a second nucleophilic substitution reaction, this time at the α-carbon. The chlorine atom in 2-chloro-N-(2,5-dimethylphenyl)acetamide is readily displaced by various nitrogen nucleophiles researchgate.net. Treatment with ammonia (B1221849) or a suitable ammonia equivalent would replace the chlorine atom with an amino (-NH₂) group to yield the final product.

Derivatization of the Acetamide Moiety

The N-aryl acetamide scaffold allows for extensive derivatization at two main positions: the α-carbon of the acetamide group and the phenyl ring. These modifications are crucial for creating analogues with diverse chemical properties.

The α-carbon of N-aryl 2-chloroacetamides is highly reactive towards nucleophiles, making it an excellent site for introducing a wide range of functional groups researchgate.net. The ease of replacing the chlorine atom allows for the synthesis of a vast library of derivatives.

Research has shown that various nucleophiles, including those based on oxygen, nitrogen, and sulfur, can effectively displace the α-chloro group researchgate.net. For example, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) yields 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov. Other studies have demonstrated the synthesis of 2-(pyridin-3-yloxy)acetamides through the alkylation of hydroxypyridines with N-substituted chloroacetamides researchgate.net. This reactivity allows for the construction of more complex molecules, including various heterocyclic systems researchgate.net.

| Chloroacetamide Precursor | Nucleophile | Resulting α-Substituent | Reference |

|---|---|---|---|

| 2-chloro-N-substituted-acetamides | 2-mercaptobenzimidazole | (1H-benzimidazol-2-yl)thio | nih.gov |

| N-substituted chloroacetamides | 2-arylpyridin-3-ols | 2-(Pyridin-3-yloxy) | researchgate.net |

| N-aryl 2-chloroacetamides | Indole-3-acetonitrile salts | Indolyl | researchgate.net |

Introducing or altering substituents on the phenyl ring of this compound is most commonly achieved by beginning the synthesis with an already substituted aniline. While direct electrophilic aromatic substitution on the finished molecule is possible, controlling the position and selectivity can be challenging. Therefore, a more strategic approach is to use a diverse range of aniline precursors.

Numerous studies report the synthesis of N-aryl acetamide libraries by reacting various substituted anilines with chloroacetyl chloride ijpsr.info. This allows for the systematic incorporation of different functional groups onto the aromatic ring. For example, derivatives have been synthesized from anilines bearing methoxy, fluoro, and naphthyl groups, among others ijpsr.info. This precursor-based strategy provides reliable access to a wide array of analogues with tailored electronic and steric properties on the phenyl ring.

| Aniline Precursor | Resulting N-Aryl Acetamide Product | Reference |

|---|---|---|

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |

| p-methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | ijpsr.info |

| p-fluoro aniline | 2-chloro-N-(4-fluorophenyl)acetamide | ijpsr.info |

| 2-naphthalene amine | 2-chloro-N-(naphthalen-2-yl)acetamide | ijpsr.info |

| Various anilines (with H, Cl, Br, NO₂) | Corresponding N-aryl chloroacetamides | researchgate.net |

Advanced Synthetic Approaches and Yield Optimization

To enhance efficiency, yield, and purity, contemporary synthetic methods are increasingly employed. These advanced approaches often focus on accelerating reaction rates, improving selectivity, and simplifying workup procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of acetamide derivatives. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently leading to higher product yields and purities. nih.govorganic-chemistry.org This technique is particularly advantageous for the synthesis of analogues of this compound.

For instance, in the synthesis of related α-aminophosphonates, a microwave-assisted Kabachnik-Fields reaction was performed at 80 °C for just 10 minutes, demonstrating significant time savings over conventional heating methods. researchgate.net Similarly, the Gewald reaction for synthesizing 5-substituted-2-aminothiophenes saw reaction times drop from 4 hours with classical heating to 20 minutes under microwave irradiation at 70°C, with improved yields and purity. organic-chemistry.org These examples highlight the potential of microwave technology to efficiently drive reactions that would be analogous to the final ammonolysis step or in coupling reactions to generate diverse analogues. The key advantages are rapid, uniform heating and the ability to reach target temperatures quickly, which can minimize the formation of side products.

| Reaction Type | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield Improvement | Reference |

|---|---|---|---|---|---|---|

| Gewald Reaction | Classical Heating | 4 hours | 70 °C | 20 minutes | Higher yields and purity | organic-chemistry.org |

| Kabachnik–Fields Reaction | Not specified | Not specified | 80 °C | 10 minutes | High yields | researchgate.net |

| α-ketoamide Synthesis | Conventional conditions | Longer reaction time | Microwave irradiation | Less reaction time | Higher yield and purity | nih.gov |

The choice of solvent is critical in the synthesis of this compound and its analogues, as it can influence reaction rates, yields, and the ease of product isolation. For the amide-forming step, and subsequent transformations, the solvent must be able to dissolve the starting materials while being compatible with the reaction conditions.

In the synthesis of related acetamides, water-immiscible polar aprotic solvents have been found to be particularly effective. organic-chemistry.org Solvents such as ethyl acetate (B1210297) and iso-propyl acetate are advantageous because they can dissolve the starting materials and facilitate separation from aqueous phases during workup. organic-chemistry.org For instance, in a method for preparing a similar acetamide, the reaction mixture utilized a two-phase system of water and a water-immiscible solvent like ethyl acetate or diethyl ether. organic-chemistry.org The concentration of reactants in the solvent is also a key parameter, with concentrations typically in the range of 0.75 to 1.5 molar being effective. organic-chemistry.org For certain coupling reactions, polar aprotic water-miscible solvents like acetonitrile (B52724), tetrahydrofuran, or dioxane may be preferred, often in the presence of a base. organic-chemistry.org The selection is ultimately guided by the specific reaction, the solubility of the reactants and reagents, and the desired workup procedure.

| Reaction Step | Solvent Type | Examples | Rationale | Reference |

|---|---|---|---|---|

| Coupling/Amidation | Water-Immiscible Polar Aprotic | Ethyl acetate, iso-Propyl acetate | Dissolves starting material, easy aqueous workup. | organic-chemistry.org |

| Two-Phase System | Water & Water-Immiscible Organic | Water/Ethyl acetate, Water/Diethyl ether | Used when an alkali metal carbonate base is present in the aqueous phase. | organic-chemistry.org |

| Coupling with Reagent | Polar Aprotic Water-Miscible | Acetonitrile, Tetrahydrofuran, Dioxane | Effective in the presence of a base and specific coupling reagents. | organic-chemistry.org |

Stereoselective Synthesis of Chiral Acetamide Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is present (for example, at the α-carbon or on a substituent), requires methods that can control the three-dimensional arrangement of atoms. Stereoselective synthesis is crucial when a specific enantiomer or diastereomer of a compound is desired.

One established approach is to start from a chiral precursor. For instance, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids was achieved starting from Garner's aldehyde, a well-known chiral building block. researchgate.net This strategy allows for the controlled construction of multiple stereocenters. Another method involves the use of chiral catalysts or auxiliaries. For example, a chiral boro-phosphate has been used to catalyze the reductive amination of certain ketones, yielding chiral β-amino ketones with high enantioselectivity.

In the context of synthesizing chiral analogues of this compound, one could envision a stereoselective reduction of a corresponding imine intermediate or the use of a chiral amine source in a coupling reaction. The synthesis of N-alkyl-D-allosamines, for example, was accomplished through a stereoselective reduction step following a carbonyl group transfer, demonstrating a viable pathway for creating specific stereoisomers of amino compounds. google.com These methodologies underscore the potential to produce enantiomerically pure or enriched analogues of the target acetamide by carefully selecting chiral starting materials or employing stereoselective reaction conditions.

Computational and Theoretical Investigations of 2 Amino N 2,5 Dimethyl Phenyl Acetamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like acetamide (B32628) derivatives to optimize their geometry and calculate various chemical properties. nih.govnih.gov For instance, the structure of a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, was optimized using the hybrid B3LYP method with a 6–311 G(d,p) basis set. nih.gov This level of theory is standard for organic compounds containing elements like C, H, N, and O. researchgate.net DFT calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule, which are crucial for its reactivity and interaction with other molecules. nih.govresearchgate.net Computational studies on 2-(2-aryl amino) phenyl acetamide derivatives have also utilized DFT to predict their reactivity. chemprob.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry. researchgate.net These frontier molecular orbitals determine the way a molecule interacts with other species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity with lower kinetic stability. researchgate.net For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov This relatively large gap indicates significant molecular stability. nih.gov These orbital energies are also used to calculate other important chemical descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness. nih.govnih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.orgacadpubl.eu This analysis interprets the electronic wavefunction in terms of localized, Lewis-type orbitals (bonds or lone pairs) and non-Lewis orbitals (antibonding or Rydberg). materialsciencejournal.org The delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.orgugm.ac.id

The stability of a molecule can be analyzed through hyperconjugative interactions, where charge is transferred from donor to acceptor orbitals. materialsciencejournal.org The intensity of these interactions is measured by the second-order perturbation energy, E(2). materialsciencejournal.org A large E(2) value indicates a strong interaction between electron donors and acceptors, leading to greater conjugation and stabilization of the system. materialsciencejournal.org For example, in related molecular systems, significant stabilization energy arises from the orbital overlap between a lone pair on an oxygen or nitrogen atom (n) and an antibonding orbital (π*) of a C-C or C-O bond, indicating intramolecular charge transfer. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n2(O11) | π*(C12-O13) | 45.25 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.goveasychair.org It is a crucial tool in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.gov

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)

Molecular docking simulations are widely used to predict the specific interactions between ligands, such as 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide derivatives, and the active sites of target proteins. chemprob.org These simulations help to elucidate the binding mode of the ligand within the protein's active site. chemprob.orgmdpi.com For example, derivatives of 2-(2-aryl amino) phenyl acetamide have been docked against the cyclooxygenase-2 (COX-II) enzyme to understand their potential as anti-inflammatory agents. chemprob.org The process involves creating a ligand-protein complex and predicting the optimal conformation of the ligand in the protein's active location. chemprob.org Understanding these interactions is key to designing molecules that can effectively modulate the function of proteins involved in disease. researchgate.net

Binding Affinity and Scoring Functions

A critical outcome of molecular docking is the prediction of binding affinity, which is the strength of the interaction between the ligand and the protein. mdpi.com This is typically quantified using a scoring function that calculates a score, often expressed in units like kcal/mol, representing the estimated free energy of binding. chemprob.org A lower (more negative) score generally indicates a stronger, more favorable binding interaction. mdpi.com In studies of 2-(2-aryl amino) phenyl acetamide derivatives targeting the COX-II enzyme, several compounds were identified that gave high scores, indicating potentially strong binding. chemprob.org These scoring functions are essential for virtual screening, where large libraries of compounds are computationally evaluated to identify promising candidates for further experimental testing. mdpi.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | -10.7 |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | -10.3 |

Molecular Dynamics Simulations of Acetamide-Biomolecule Complexes

Molecular Dynamics (MD) simulations serve as a "computational microscope" to explore the structure and dynamics of biomolecular systems in atomic detail. youtube.com While specific MD simulation studies on the direct complex of this compound with biomolecules are not prominently available in the reviewed literature, the methodology is widely applied to understand how similar small molecules interact with biological targets like proteins or DNA. youtube.com

MD simulations model the interactions between a ligand, such as an acetamide derivative, and its biological receptor over time. These simulations are performed using sophisticated software packages like GROMACS and force fields such as AMBER or OPLS (Optimised Potential for Liquid Simulations), which define the potential energy of the system. plos.orgmdpi.com The process typically involves placing the docked small molecule-biomolecule complex in a simulated aqueous environment, neutralizing the system with ions, and performing energy minimization to remove steric clashes. plos.org This is followed by system equilibration and a final production run, which can span from nanoseconds to microseconds, generating a trajectory of the complex's dynamic behavior. mdpi.com

Analysis of the simulation trajectory provides critical information on the stability of the complex. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms, indicating the structural stability of the complex over the simulation time. plos.org

Radius of Gyration (Rg): Indicates the compactness and rigidity of the complex. plos.org

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and receptor are monitored to understand binding affinity and specificity. plos.org

Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, offering a quantitative measure of the binding affinity between the acetamide derivative and its biomolecular target. plos.org

These computational approaches are invaluable for predicting how acetamide derivatives bind to receptors, elucidating interaction patterns, and guiding the design of new, more potent molecules. youtube.comnih.gov

Prediction of Electronic Structures and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic structure and chemical reactivity of molecules. researchgate.net For acetamide derivatives, DFT methods, such as B3LYP, are employed to calculate various global and local reactivity descriptors that shed light on their chemical behavior. acs.orgscielo.org.mxjmcs.org.mx

Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Local Reactivity and Molecular Electrostatic Potential (ESP) While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify which specific atoms or regions are most susceptible to nucleophilic or electrophilic attack. acs.orgjmcs.org.mx A powerful visual tool for this is the Molecular Electrostatic Potential (ESP) map. The ESP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. researchgate.netscielo.org.mx For acetamide derivatives, the ESP topography reveals the most reactive sites, which is critical for understanding their interaction with biological receptors or other chemical species. researchgate.net

Table 1: Key Electronic and Reactivity Parameters for Acetamide Derivatives

| Parameter | Description | Significance in Acetamide Derivatives |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration | A higher value suggests greater stability. researchgate.net |

| Electronegativity (χ) | The power to attract electrons | Relates to the molecule's overall electronic character. researchgate.net |

Conformational Analysis and Stability Studies

The biological activity and physical properties of acetamide derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. nih.gov These studies are performed using a combination of computational methods and experimental techniques like X-ray crystallography. nih.govnih.gov

Theoretical calculations, typically using DFT at levels like B3LYP/6-311++G(d,p), can predict the existence of stable conformers, such as gauche and cis forms, in the gas phase and in different solvents. nih.gov The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonds and orbital interactions. nih.gov For instance, Natural Bond Orbital (NBO) analysis can reveal stabilizing orbital interactions (e.g., lone pair to anti-bonding orbital donations) that favor one conformation over another. nih.gov

X-ray diffraction studies on crystalline derivatives, such as 2-azido-N-(2,6-dimethylphenyl)acetamide, provide precise experimental data on bond lengths, bond angles, and crucial torsion (dihedral) angles that define the molecular shape. nih.gov A key conformational feature in N-phenylacetamide derivatives is the dihedral angle between the plane of the phenyl ring and the acetamido group, which can vary significantly and influences molecular packing. nih.gov

Table 2: Example Conformational Data for an N-(2,6-dimethylphenyl)acetamide Derivative

| Parameter | Molecule 1 | Molecule 2 | Reference Compound |

|---|---|---|---|

| O—C—N—C Torsion Angle (°) | -6.3 | 6.8 | 2-azido-N-(2,6-dimethylphenyl)acetamide nih.gov |

| C—C—N—N Torsion Angle (°) | -86.3 | 86.6 | 2-azido-N-(2,6-dimethylphenyl)acetamide nih.gov |

Note: Data from the two independent molecules in the asymmetric unit of the crystal structure.

Calculation of Spectroscopic Parameters from Theoretical Models (e.g., NMR, UV)

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals with high confidence and gain a deeper understanding of the molecule's structure and electronic environment. semanticscholar.orgdergipark.org.tr

Vibrational Spectroscopy (FT-IR and FT-Raman) DFT calculations are widely used to compute the vibrational frequencies of molecules. semanticscholar.org The results of these calculations are then compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. semanticscholar.org A scaling factor is often applied to the theoretical wavenumbers to improve the agreement with experimental data. dergipark.org.tr A detailed assignment of vibrational modes (stretching, bending, torsion) is achieved through Potential Energy Distribution (PED) analysis. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the standard approach for calculating NMR shielding tensors, from which chemical shifts are derived relative to a reference standard like tetramethylsilane (TMS). dergipark.org.tr These theoretical predictions are invaluable for assigning complex NMR spectra and can help distinguish between different isomers or conformers. researchgate.net

UV-Visible Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to the absorption bands seen in UV-Visible spectra. dergipark.org.tr These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions, which are common in aromatic compounds like acetamide derivatives. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for an N-phenylacetamide Derivative

| Spectroscopic Technique | Computational Method | Key Findings and Applications |

|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculation of vibrational frequencies and detailed assignment of spectral bands using PED analysis. semanticscholar.orgdergipark.org.tr |

| NMR (¹H, ¹³C) | DFT with GIAO method | Prediction of chemical shifts to aid in the structural confirmation and assignment of experimental spectra. dergipark.org.tr |

| UV-Visible | TD-DFT | Calculation of electronic transitions and λmax to interpret UV-Vis absorption spectra. dergipark.org.trresearchgate.net |

Biological Interactions and Preclinical Evaluation of 2 Amino N 2,5 Dimethyl Phenyl Acetamide Analogues

Investigation of Molecular Mechanisms of Action (non-clinical)

The specific ways in which a compound interacts with molecular targets, such as receptors and enzymes, define its mechanism of action. Research into analogues of 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide has explored a range of such interactions, from receptor modulation to the inhibition of critical enzymes and cellular structures.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory formation. nih.govnih.gov Its modulation is a key strategy in neuroscience research. Studies have shown that amino acid derivatives can act as antagonists at the NMDA receptor. For instance, the antagonist D-2-amino-5-phosphonopentanoate (D-AP5) has been shown to impair spatial learning and long-term potentiation (LTP) in vivo, supporting the hypothesis that NMDA receptor activation is necessary for certain types of learning. nih.gov More recently, research into (R)-2-amino-3-triazolpropanoic acid derivatives has identified novel glycine (B1666218) site agonists with varying activity across different NMDA receptor subtypes. nih.gov The triazole ring in these compounds can function as a bioisostere for an amide group, suggesting that acetamide (B32628) structures could also interact with the NMDA receptor's co-agonist site. nih.gov

The Adenosine A1 receptor, a G protein-coupled receptor, is another important therapeutic target, particularly for cardiovascular and neurological conditions. nih.gov Its modulation by various ligands can lead to effects like cardioprotection. nih.gov While direct studies on this compound are lacking, the broad investigation of amide and amino acid-like compounds as receptor modulators suggests a potential avenue for future research into its neurological and physiological effects.

The ability of a compound to inhibit specific enzymes is a common mechanism for therapeutic intervention. Analogues of this compound have been investigated for their inhibitory effects on several key enzymes.

Phenylalanine Hydroxylase, Cyclooxygenase-II, and Factor VIIa: While direct inhibition of Phenylalanine Hydroxylase by acetamide analogues is not extensively documented, related research on phenylalanine analogues shows that they can inhibit similar enzymes like phenylalanine ammonia-lyase. nih.gov More directly, acetamide-containing structures have been reviewed as a significant class of Cyclooxygenase-II (COX-II) inhibitors, which are important for treating inflammation and pain. archivepp.comresearchgate.net Furthermore, a novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives, which are close structural analogues, have been identified as having a remarkable affinity for Factor VIIa, a key serine protease in the coagulation cascade. ijper.org The inhibition of Factor VIIa is a modern strategy for developing new anticoagulant agents. nih.govijper.org

Bcr-Abl and Histone Deacetylase (HDAC): In the realm of oncology, the Bcr-Abl kinase is a critical driver of chronic myeloid leukemia (CML). nih.gov A recent study identified a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new Bcr-Abl inhibitors. nih.gov The most potent of these compounds demonstrated significant anti-tumor effects and acted synergistically with the allosteric inhibitor asciminib. nih.gov Histone deacetylases (HDACs) are another important class of cancer targets. nih.gov Research has shown that N-(2-aminophenyl)-benzamide derivatives can act as inhibitors of Class I HDACs. nih.gov Additionally, aza-SAHA derivatives, which replace a carbon with a nitrogen atom in the linker of the pan-HDAC inhibitor Vorinostat, have been shown to be highly selective inhibitors of HDAC10, a polyamine deacetylase. chemrxiv.org This highlights the potential for acetamide-like structures to be tailored for specific HDAC isozyme inhibition.

Microtubules are dynamic protein filaments essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov Disruption of microtubule dynamics can arrest the cell cycle and lead to cell death. nih.gov While the specific target compound has not been directly evaluated, related thiazole-acetamide derivatives have been explored as tubulin polymerization inhibitors. A novel series of 2,4-disubstituted thiazole (B1198619) derivatives were assessed for their anticancer action as tubulin polymerization inhibitors, with some compounds showing potent activity. nih.gov Similarly, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, arrest cells in the G2/M phase, and induce apoptosis. nih.gov

In Vitro Biological Screening Studies

Initial evaluation of a compound's biological effects often involves in vitro screening against various cell lines and pathogens. This provides a broad overview of its potential therapeutic applications.

Consistent with their mechanisms of action as enzyme and microtubule inhibitors, analogues of this compound have demonstrated notable antiproliferative effects. In a study of N-2,5-dimethylphenylthioureido acid derivatives, which are very close analogues, compounds were evaluated for their anticancer activity against A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. nih.govresearchgate.net The study revealed that the in vitro anticancer activity was structure-dependent. researchgate.net

The N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives identified as Bcr-Abl inhibitors also showed potent antiproliferative activity against the BCR-ABL1-positive cell lines Ba/F3 and K562. nih.gov The most effective compound, 10m , had an IC₅₀ value of 0.98 μM against K562 cells. nih.gov

Table 1: Antiproliferative Activity of Selected Bcr-Abl Inhibitor Analogues

| Compound | Ba/F3 (BCR-ABL1) GI₅₀ (μM) | K562 IC₅₀ (μM) |

|---|---|---|

| A8 | 6.4 | >10 |

| 10m | Not Reported | 0.98 |

Data sourced from a study on N-(benzo[d]thiazol-2-yl)acetamide derivatives. nih.gov

The 2,5-dimethylphenyl scaffold is a structural feature found in several known antimicrobial compounds, including the antibacterial agent linezolid (B1675486). nih.gov This has prompted research into the antimicrobial potential of its derivatives. A study on N-2,5-dimethylphenylthioureido acid derivatives revealed that several compounds had excellent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govresearchgate.net These compounds were largely inactive against Gram-negative bacteria, suggesting a selective mechanism of action. nih.gov

For instance, compound 3j showed high activity against linezolid/tedizolid-resistant S. aureus strains with a Minimum Inhibitory Concentration (MIC) ranging from 1–2 µg/mL, which was superior to linezolid itself (MIC 8–32 µg/mL). nih.gov

**Table 2: Antibacterial Activity of N-2,5-dimethylphenylthioureido Analogues against Resistant *S. aureus***

| Compound | S. aureus (Linezolid/Tedizolid-Resistant) MIC (µg/mL) |

|---|---|

| 3h | 1 - 32 |

| 3j | 1 - 2 |

| 7 | 1 - 32 |

| Linezolid | 8 - 32 |

Data represents the range of MIC values against various resistant strains. nih.gov

The same class of compounds also demonstrated significant antifungal properties. Several derivatives showed broad-spectrum activity against drug-resistant Candida species. nih.govresearchgate.net Specifically, compounds 9f and 14f were effective against multiple resistant Candida strains, and ester 8f had better activity against Candida auris than the standard antifungal drug fluconazole. nih.govresearchgate.net Other studies on different acetamide derivatives have also confirmed their potential as antifungal agents against pathogens like Candida albicans and Aspergillus niger. hilarispublisher.comresearchgate.net

Table 3: Antifungal Activity of Selected N-2,5-dimethylphenylthioureido Analogues

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 8f | Candida auris | 16 |

| 9f | Candida albicans | 16 |

| 9f | Candida glabrata | 8 |

| 14f | Candida albicans | 16 |

| 14f | Candida glabrata | 8 |

| Fluconazole | Candida auris | 64 |

Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives. nih.govresearchgate.net

Antioxidant Activity Assays

Derivatives of acetamide are recognized for their antioxidant capabilities. nih.gov The evaluation of these properties is commonly performed through various in vitro assays that measure the compound's ability to neutralize free radicals and mitigate oxidative stress.

One of the primary methods used is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov This test assesses the capacity of the acetamide derivatives to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. A change in color, measured spectrophotometrically, indicates the extent of scavenging activity. Studies on various acetamide analogues, including flavonoid acetamide derivatives, have utilized the DPPH assay to quantify their antioxidant potential, often expressed as IC50 values. mdpi.comresearchgate.net

Another important assay involves the assessment of reactive oxygen species (ROS) production in cellular models, such as J774.A1 macrophages. scispace.com Cells are stimulated with an oxidizing agent like tert-butyl hydroperoxide (tBOH) to induce ROS generation. The ability of the tested compounds to reduce these ROS levels provides a measure of their cellular antioxidant effect. Furthermore, some studies have investigated the impact of acetamide derivatives on lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov For instance, the effect on rat liver microsomal NADPH-dependent lipid peroxidation has been evaluated for certain benzimidazole-containing acetamide derivatives. nih.gov

Additionally, the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical is another method employed to test the antioxidant activity of new acetamide derivatives. scispace.com The collective results from these assays indicate that structural modifications to the acetamide scaffold can significantly influence antioxidant potency. mdpi.com

Anti-inflammatory Activity in Cellular Models

The anti-inflammatory potential of acetamide derivatives has been a significant area of investigation, with many studies pointing towards the inhibition of key inflammatory pathways. nih.govarchivepp.com Cellular models are crucial for dissecting the mechanisms underlying these anti-inflammatory effects.

A common approach involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., J774.A1 or peritoneal macrophages) to mimic an inflammatory response. scispace.comnih.gov Upon stimulation, these cells produce various pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The efficacy of acetamide analogues is determined by their ability to inhibit the production of these molecules. nih.govnih.gov

Research has shown that certain N-(substituted phenyl)glycine derivatives and other acetamide analogues can significantly reduce NO production in LPS-stimulated macrophages. scispace.comresearchgate.net The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Furthermore, the inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 have been documented for related compounds, suggesting a broad anti-inflammatory profile. nih.gov

Some studies indicate that the anti-inflammatory action of these derivatives may be linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation. By blocking the activation of this pathway, acetamide derivatives can effectively dampen the inflammatory cascade. nih.gov The evaluation of these compounds often includes assessing their impact on cyclooxygenase (COX) enzymes, particularly the inducible COX-2, which is a key player in prostaglandin (B15479496) synthesis during inflammation. archivepp.com

Neuroprotective Effects in Cellular and Preclinical Models

Emerging research highlights the neuroprotective potential of acetamide derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov These compounds are evaluated in various cellular and preclinical models for their ability to protect neurons from damage and death.

In cellular models, such as SH-SY5Y neuroblastoma cells, neurotoxicity is often induced by agents like amyloid-beta (Aβ) peptides, which are central to Alzheimer's pathology. nih.gov The neuroprotective capacity of acetamide analogues is then assessed by their ability to preserve cell viability, maintain normal cell morphology, and reduce markers of cellular stress. nih.gov Key mechanisms explored include the reduction of intracellular reactive oxygen species (ROS) production and the preservation of mitochondrial membrane potential, both of which are critical for neuronal health. nih.gov

Some acetamide derivatives have been shown to exert neuroprotective effects by inhibiting Aβ self-aggregation, a key event in the formation of toxic plaques in the brain. nih.gov Additionally, their antioxidant properties contribute to neuroprotection by combating the oxidative stress implicated in neuronal damage. nih.govnih.gov

Preclinical studies in animal models, such as those using scopolamine (B1681570) to induce memory and cognitive impairment, have provided further evidence of neuroprotective action. nih.gov In these models, the administration of certain acetamide derivatives has been shown to improve cognitive functions, suggesting a potential therapeutic application. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor for their efficacy in the central nervous system and is often evaluated in transport assays. nih.gov

Anthelmintic Efficacy in Preclinical Models

Helminthiasis, or parasitic worm infection, is a major global health issue, and the development of new anthelmintic agents is crucial due to growing drug resistance. ijpronline.comresearchgate.net Acetamide analogues have been investigated for their potential to combat these parasites.

Preclinical evaluation of anthelmintic activity is often conducted using non-parasitic worms like the African earthworm (Pheretima posthuma) due to their anatomical and physiological similarities to intestinal roundworms. ijpronline.comresearchgate.netnih.gov In these assays, the efficacy of the test compounds is determined by measuring the time taken to cause paralysis (vermifuge effect) and death (vermicidal effect) of the worms. ijpronline.com

Studies on novel isatin-tethered 2-(2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide analogues have demonstrated significant anthelmintic activity against earthworms. ijpronline.com The activity is typically dose-dependent, with higher concentrations of the compounds leading to faster paralysis and death of the worms. ijpronline.comresearchgate.net The results are often compared to a standard reference drug, such as albendazole. ijpronline.comresearchgate.net While the use of earthworms as a model is common, it is noted that they are not true helminth parasites, and the observed effects might be more accurately termed "anti-annelid". nih.gov Nevertheless, these models provide a valuable initial screening platform for identifying compounds with potential anthelmintic properties. who.int

Preclinical Pharmacodynamics of Acetamide Derivatives (non-human, non-clinical)

Pharmacodynamics examines the biochemical and physiological effects of drugs on the body. For acetamide derivatives, preclinical studies focus on understanding how these compounds interact with biological systems to produce their therapeutic effects. The chemical reactivity of N-aryl 2-chloroacetamides, for example, is largely due to the chlorine atom, which can be easily replaced by various nucleophiles. researchgate.net This reactivity is fundamental to their biological activity.

In non-human, non-clinical settings, the pharmacodynamics of these derivatives are explored through various assays. For instance, their anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX-II), which is involved in the synthesis of prostaglandins. archivepp.com Molecular docking studies can predict and analyze the interactions between the acetamide compounds and the active sites of such enzymes, revealing strong bonds with key amino acid residues that underpin their inhibitory action. archivepp.com

The lipophilicity of these compounds, which can be modified by different substituents on the phenyl ring, plays a crucial role in their ability to cross cell membranes and reach their targets. nih.gov For example, halogenated N-(substituted phenyl) chloroacetamides have shown high lipophilicity, allowing for rapid passage through the phospholipid bilayer of cell membranes. nih.gov This characteristic is vital for their observed biological activities, including antimicrobial effects. nih.gov

Studies on Biological Targets and Pathways

Identifying the specific biological targets and molecular pathways affected by this compound analogues is key to understanding their mechanism of action and therapeutic potential. Research has implicated several targets and pathways in the diverse activities of this class of compounds.

Enzyme Inhibition: A primary mechanism for many acetamide derivatives is the inhibition of specific enzymes. patsnap.com

Cyclooxygenase (COX): As mentioned, COX enzymes, particularly COX-2, are major targets for the anti-inflammatory acetamide derivatives. archivepp.com Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. archivepp.comnih.gov

Cholinesterases: In the context of neuroprotection, some aminoacetamide derivatives have been found to inhibit butyrylcholinesterase (BuChE). nih.gov This action is relevant for Alzheimer's disease, where maintaining levels of the neurotransmitter acetylcholine (B1216132) is a therapeutic goal.

Metallo-β-lactamases (MBLs): Certain N-aryl mercaptoacetamides have been identified as inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov This suggests a potential role in combating antibiotic resistance.

LasB Elastase: The same N-aryl mercaptoacetamides also inhibit LasB, a virulence factor from Pseudomonas aeruginosa, indicating a multi-target approach to tackling bacterial infections. nih.gov

Beta-secretase 1 (BACE1): Some neuroprotective aminonaphthoquinone derivatives have been shown to modulate BACE1 activity, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease. nih.gov

Signaling Pathways:

NF-κB Pathway: The anti-inflammatory effects of some aminoacetamide derivatives are mediated through the inhibition of the NF-κB signaling pathway. nih.gov By preventing the activation of this pathway, these compounds can downregulate the expression of a wide range of pro-inflammatory genes. nih.gov

Toll-like Receptor 4 (TLR4) Signaling: The anti-inflammatory activity of phenylacetyl glutamine, a metabolite related to the acetamide class, has been linked to the inhibition of TLR4 signaling. nih.gov

Other Targets:

Sirtuin 1 (SIRT1): Molecular docking studies have suggested that some neuroprotective compounds can bind to SIRT1, a protein involved in cellular stress resistance and longevity. nih.gov

The ability of the acetamide scaffold to be chemically modified allows for the fine-tuning of its interaction with these various biological targets, leading to a broad spectrum of pharmacological activities. nih.govpatsnap.com

Structure Activity Relationship Sar Studies for 2 Amino N 2,5 Dimethyl Phenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity

The core structure of 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide offers multiple points for modification, including the phenyl ring and the acetamide (B32628) moiety. Research on analogous acetamide structures provides a framework for predicting how changes to these positions might influence biological activity.

Furthermore, alterations to the 2-amino-acetamide portion can also lead to significant changes in biological response. The amino group is a key site for interaction and can be a determinant of selectivity. Studies on other acetamide derivatives have shown that substituting the amino group can drastically alter the compound's properties, including its antioxidant and anti-inflammatory activities. nih.gov

The following interactive table summarizes potential modifications and their predicted impact on biological activity based on findings from related compounds.

| Modification Site | Substituent | Predicted Impact on Activity | Rationale based on Analogous Compounds |

| 2,5-dimethyl-phenyl ring | Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | Potential increase in binding affinity for certain targets. | Electron-withdrawing groups on the N-phenyl ring of similar acetamides enhanced Factor VIIa inhibition. ijper.org |

| 2,5-dimethyl-phenyl ring | Addition of electron-donating groups (e.g., -OCH3, -OH) | May alter metabolic stability and antioxidant properties. | Hydroxyl groups on phenyl rings of flavonoids with acetamide moieties play a role in antioxidant activity. mdpi.com |

| 2-amino group | Acylation or Alkylation | Could modulate selectivity and potency. | Modification of the amino group in 2-amino-4,6-diarylpyrimidine-5-carbonitriles was crucial for A1AR selectivity. nih.gov |

| Acetamide backbone | Introduction of conformational constraints | May increase binding affinity by reducing the entropic penalty of binding. | Structure-based design often involves rigidifying flexible molecules to improve receptor fit. |

Stereochemical Influence on Pharmacological Efficacy

The presence of a chiral center at the alpha-carbon of the 2-amino-acetamide moiety introduces the possibility of stereoisomers (enantiomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in the development of N-nitroso-2,6-pipecoloxilidide, the stereochemistry of the molecule was a critical factor in its activity. europa.eu Although specific studies on the stereochemistry of this compound are not detailed in the provided context, it is reasonable to infer that one enantiomer may exhibit superior pharmacological efficacy over the other. Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in the optimization of this chemical scaffold. This process, known as chiral resolution or asymmetric synthesis, is essential for developing a stereochemically pure and more effective therapeutic agent.

Correlation between Computational Predictions and Biological Observations

In modern drug discovery, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the biological activity of novel compounds and guiding synthetic efforts. These in silico techniques can model the interaction between a ligand and its target protein, providing insights into binding modes and affinities.

Studies on various acetamide derivatives have demonstrated a strong correlation between computational predictions and experimental results. For instance, in the discovery of N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa inhibitors, molecular docking was successfully used to predict compounds with good inhibitory activity, which was later confirmed by in vitro assays. ijper.org Similarly, for a series of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, structure-based drug design using X-ray crystallographic data led to the identification of potent hepatitis B virus (HBV) capsid assembly inhibitors. nih.gov

The table below illustrates the typical correlation observed between computational predictions and biological data for analogous acetamide derivatives.

| Compound Series | Computational Method | Predicted Outcome | Experimental Observation | Reference |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Molecular Docking | Good binding affinity to Factor VIIa | Good inhibitory anticoagulant activity in vitro | ijper.org |

| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | Structure-based library search | High affinity for the HBV core protein groove | Inhibitory effects on capsid assembly in vitro | nih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Free energy perturbation simulations | Interpretation of SAR trends for A1 and A2AARs | Confirmed antagonist activity and selectivity | nih.gov |

These examples underscore the power of integrating computational and experimental approaches to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy of a ligand on a per-atom basis. It helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates. The optimization of a lead compound like this compound would involve strategies aimed at improving its LE and other drug-like properties.

One common optimization strategy is fragment-based drug discovery, where small molecular fragments with high LE are identified and then grown or linked together to create a more potent molecule. Another approach is structure-based design, which utilizes the three-dimensional structure of the target protein to guide the design of ligands with improved complementarity and binding affinity.

The optimization of 2-aminobenzo[d]thiazole derivatives as sEH inhibitors provides a relevant example. nih.gov Starting from a lead compound, a hybridization strategy was used to design a series of new derivatives. This led to the discovery of compounds with significantly improved inhibitory potency. Furthermore, the optimization process also considered pharmacokinetic properties, such as metabolic stability, which are crucial for the in vivo efficacy of a drug candidate. nih.gov

For this compound, optimization strategies would likely focus on:

Exploring a wider range of substituents on the phenyl ring to fine-tune electronic and steric properties.

Modifying the linker between the phenyl ring and the amino acid moiety to optimize the vector and orientation of the key binding groups.

Introducing functional groups that can form additional favorable interactions with the target, such as hydrogen bonds or salt bridges.

By systematically applying these optimization strategies, guided by SAR data and computational modeling, it is possible to enhance the therapeutic potential of derivatives based on the this compound scaffold.

Metabolic Pathways and Preclinical Pharmacokinetics of 2 Amino N 2,5 Dimethyl Phenyl Acetamide Analogues

Metabolic Transformations in Biological Systems (non-human)

The biotransformation of 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide analogues is anticipated to proceed through several key pathways, primarily involving Phase I and Phase II metabolic reactions. These transformations are crucial for the detoxification and subsequent elimination of the compound from the body.

While specific studies on this compound are not extensively available in public literature, the metabolic fate can be inferred from structurally similar compounds, such as lidocaine (B1675312) and various dimethylaniline (xylidine) isomers. The metabolism of lidocaine, which features an N-(2,6-dimethylphenyl)acetamide moiety, involves oxidative N-dealkylation, cleavage of the amide bond, and aromatic hydroxylation. nih.govmdpi.com This suggests that this compound would likely undergo analogous transformations.

Key potential metabolic reactions include:

Aromatic Hydroxylation: The dimethylphenyl ring is a probable site for hydroxylation, a common Phase I reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of phenolic metabolites. For instance, the primary urinary metabolite of lidocaine is a conjugate of 4-hydroxy-2,6-dimethylaniline. nih.gov

Amide Hydrolysis: The amide linkage is susceptible to hydrolysis, which would cleave the molecule into 2-amino-acetamide and 2,5-dimethylaniline (B45416) (2,5-xylidine). Studies on lidocaine have identified 2,6-xylidine as a major metabolite in human liver slices. nih.gov

N-Acetylation: The primary amino group of the parent compound or the 2,5-dimethylaniline metabolite can undergo N-acetylation, a common Phase II conjugation reaction. N-(2,4-Dimethylphenyl)acetamide, for instance, is a known human metabolite of 2,4-dimethylaniline. nih.gov

Oxidation of Methyl Groups: The methyl substituents on the aromatic ring can be oxidized to form hydroxymethyl and subsequently carboxylic acid derivatives.

Based on these pathways, a table of potential metabolites can be proposed:

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| This compound | 2-Amino-N-(4-hydroxy-2,5-dimethyl-phenyl)-acetamide | Aromatic Hydroxylation |

| This compound | 2,5-Dimethylaniline | Amide Hydrolysis |

| This compound | N-(2,5-dimethyl-phenyl)-N-acetyl-2-amino-acetamide | N-Acetylation |

| 2,5-Dimethylaniline (from hydrolysis) | 4-Hydroxy-2,5-dimethylaniline | Aromatic Hydroxylation |

| This compound | 2-Amino-N-(2-hydroxymethyl-5-methyl-phenyl)-acetamide | Methyl Group Oxidation |

The metabolic transformations of this compound analogues are catalyzed by a variety of enzymes, primarily from the Cytochrome P450 (CYP) superfamily and various hydrolases. nih.gov

Cytochrome P450 (CYP) Enzymes: These enzymes are responsible for the majority of Phase I oxidative metabolism of drugs. researchgate.netnih.gov For structurally related compounds, specific CYP isoforms have been implicated. For example, the metabolism of mexiletine, which also contains a dimethylphenyl group, involves CYP1A2 and CYP2D6. mdpi.com It is highly probable that these or other CYP isoforms are involved in the aromatic and methyl group hydroxylation of this compound.

Hydrolases: The cleavage of the amide bond is likely mediated by hydrolase enzymes. In vitro studies with lidocaine have suggested that the enzyme responsible for its hydrolysis to 2,6-xylidine may be labile in subcellular fractions like microsomes and S9 fractions, but is active in intact liver slices. nih.gov This indicates that specific cellular hydrolases, potentially carboxylesterases, are key players in this metabolic step.

N-Acetyltransferases (NATs): NATs are Phase II enzymes that catalyze the transfer of an acetyl group to primary aromatic amines. These enzymes would be responsible for the acetylation of the parent compound's amino group or the 2,5-dimethylaniline metabolite.

| Enzyme Family | Probable Role in Metabolism | Example Substrate (Analogue) |

| Cytochrome P450 (CYP) | Aromatic hydroxylation, Methyl group oxidation | Mexiletine, Lidocaine |

| Hydrolases | Amide bond cleavage | Lidocaine |

| N-Acetyltransferases (NATs) | Acetylation of primary amino groups | Dimethylanilines |

Prodrug Design and Activation Mechanisms (non-human)

The development of prodrugs is a common strategy to enhance the physicochemical and pharmacokinetic properties of a parent drug, such as solubility and bioavailability. nih.gov For a compound like this compound, several prodrug approaches could be envisioned.

Peptide Conjugates: The primary amino group could be conjugated with amino acids or peptides. nih.gov This can improve aqueous solubility and potentially target specific peptide transporters for enhanced absorption. Activation would occur via enzymatic cleavage of the peptide bond by peptidases in the body.

Ester Prodrugs: If the parent molecule were modified to include a hydroxyl group (e.g., through metabolism), this could be esterified. These ester prodrugs are often designed to be hydrolyzed by esterases, which are abundant in the plasma and various tissues, to release the active drug. nih.gov

The activation mechanism of such prodrugs is typically enzymatic, relying on the predictable action of specific enzymes at the desired site of action or during systemic circulation.

Absorption, Distribution, and Excretion in Preclinical Models (non-human)

The absorption, distribution, and excretion (ADME) profile of this compound analogues would be influenced by their physicochemical properties, such as lipophilicity and ionization state.

Absorption: Following oral administration in preclinical models like rats, the absorption would depend on the compound's ability to permeate the gastrointestinal membrane. The lipophilicity imparted by the dimethylphenyl group would likely favor passive diffusion.

Distribution: Once absorbed, the compound would distribute into various tissues. The extent of distribution would be related to its plasma protein binding and tissue permeability.

Excretion: The metabolites, being generally more polar than the parent compound, would be primarily excreted via the urine and, to a lesser extent, in the feces. The primary urinary metabolite of the structurally similar lidocaine is a conjugate of 4-hydroxy-2,6-dimethylaniline. nih.gov

Bioavailability Considerations in Preclinical Development

The oral bioavailability of this compound analogues is a critical parameter in their preclinical development. It is determined by the extent of absorption and the degree of first-pass metabolism.

First-Pass Metabolism: The liver is the primary site of metabolism for many drugs. A high first-pass effect, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation, can lead to low bioavailability. Studies on different dimethylaniline isomers in rats have shown that the position of the methyl groups can influence the rate of metabolic elimination, which in turn affects systemic exposure. jst.go.jp

Solubility: The aqueous solubility of the compound will also impact its absorption and, consequently, its bioavailability. Poorly soluble compounds often exhibit low and variable bioavailability.

Preclinical pharmacokinetic studies, such as those performed on the analgesic candidate N-demethylsinomenine in rats, are essential to determine key parameters like clearance, volume of distribution, and absolute bioavailability, which guide further development. frontiersin.org

Analytical Methodologies for Research on 2 Amino N 2,5 Dimethyl Phenyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-Amino-N-(2,5-dimethyl-phenyl)-acetamide, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a derivative like N-(2,5-dimethylphenyl)acetamide, distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the acetyl methyl group are observed. For instance, in N-methyl-N-(o-tolyl)acetamide, the aromatic protons appear as a multiplet in the range of δ 7.11-7.31 ppm, while the N-methyl and acetyl methyl protons present as singlets at approximately δ 3.19 and δ 1.78 ppm, respectively. The methyl group on the tolyl ring appears as a singlet around δ 2.24 ppm. rsc.org Similarly, for N-(2,6-dimethylphenyl)-N-methylacetamide, the aromatic protons are observed as a multiplet between δ 7.11-7.29 ppm, and the various methyl groups show signals at δ 3.14 ppm (N-methyl), δ 2.22 ppm (ring methyls), and δ 1.74 ppm (acetyl methyl). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. For N-(2,5-dimethylphenyl)acetamide, characteristic signals would appear for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons. In the related compound N-methyl-N-(o-tolyl)acetamide, the carbonyl carbon resonates at δ 170.89 ppm. rsc.org The aromatic carbons show signals in the range of δ 127.59-143.16 ppm, while the N-methyl, acetyl methyl, and tolyl methyl carbons appear at δ 35.95, δ 22.02, and δ 17.39 ppm, respectively. rsc.org

A representative compilation of NMR data for related acetamide (B32628) derivatives is presented below:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-methyl-N-(o-tolyl)acetamide | 7.25-7.31(m, 3H), 7.11-7.13(m, 1H), 3.19(s, 3H), 2.24(s, 3H), 1.78(s, 3H) | 170.89, 143.16, 135.42, 131.55, 128.46, 127.94, 127.59, 35.95, 22.02, 17.39 | rsc.org |

| N-(2,6-dimethylphenyl)-N-methylacetamide | 7.11-7.29(m, 3H) 3.14(m, 3H), 2.22(m, 6H), 1.74(m, 3H) | 170.90, 141.76, 135.62, 128.99, 128.17, 34.26, 21.31, 17.64 | rsc.org |

| N-Methyl-N-phenylacetamide | 7.41 (t, J =7.4 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.18 (d, J = 7.4 Hz, 2H), 3.26 (s, 3H), 1.86 (s, 3H) | 170.70, 144.72, 129.85, 127.83, 127.20, 37.28, 22.55 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for acetamide derivatives include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. The presence of a primary amine (-NH₂) in the target compound would result in two bands in this region.

C=O stretching (Amide I band): A strong absorption band usually found between 1630 and 1680 cm⁻¹. For example, in N-methyl-N-(o-tolyl)acetamide, this band appears at 1654 cm⁻¹. rsc.org

N-H bending (Amide II band): Located around 1550-1640 cm⁻¹.

C-N stretching: Appears in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aromatic C=C stretching: Observed as multiple bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of N-methyl-N-(o-tolyl)acetamide shows characteristic peaks at 1654 cm⁻¹ (C=O), 1493 cm⁻¹, and various bands for C-N and aromatic vibrations. rsc.org

| Compound | Key IR Absorption Bands (cm⁻¹) | Reference |

| N-methyl-N-(o-tolyl)acetamide | 1654, 1493, 1377, 1142, 1038, 776, 730 | rsc.org |

| N-methyl-N-(2-(methylthio)phenyl)acetamide | 1659, 1470, 1421, 1375, 1300, 1142, 1060, 970, 778, 741 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For aromatic compounds like this compound, the phenyl ring and the amide group act as chromophores. The UV-Vis spectrum would typically exhibit absorption bands corresponding to π → π* and n → π* transitions. Studies on similar acetamide-chalcone derivatives show intense absorption bands in the UV region. For example, some derivatives dissolved in DMSO exhibit strong absorption between 330 nm and 350 nm. nih.gov The addition of certain functional groups, such as a dimethylamine (B145610) group, can cause a significant red-shift (shift to longer wavelengths) of the absorption maximum. nih.gov For the determination of related compounds like 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, UV detection at 254 nm has been successfully utilized. nih.gov

Mass Spectrometry (MS)